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C20H13Nos2

Cat. No.: B4978715
M. Wt: 347.5 g/mol
InChI Key: PSQKUEXFFGOHPJ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Nitrogen, Oxygen, and Sulfur-Containing Heterocycles

The study of heterocyclic compounds dates back to the early days of organic chemistry in the 1800s. The inherent complexity and diverse reactivity of these cyclic structures containing heteroatoms quickly captured the attention of chemists. Nitrogen, oxygen, and sulfur-containing heterocycles, in particular, have been the subject of extensive research due to their widespread occurrence in natural products and their crucial roles in biological systems researchgate.netmdpi.comopenaccessjournals.comacs.org. The presence of these heteroatoms imparts unique electronic and chemical characteristics to the molecules, leading to a wide range of physical and chemical properties compared to their carbocyclic counterparts mdpi.comopenaccessjournals.com. Over decades, the development of novel synthetic methodologies has allowed for the targeted construction of increasingly complex heterocyclic systems, driven by their potential applications in pharmaceuticals, agrochemicals, and materials science mdpi.comopenaccessjournals.comacs.org. The historical evolution of this field has been marked by continuous innovation in synthetic strategies and a growing understanding of the relationship between heterocyclic structure and biological activity researchgate.netmdpi.com.

Significance of Indeno[2,1-c]ontosight.ainih.govbenzothiazepines within Medicinal and Synthetic Chemistry

Benzothiazepines, a class of seven-membered heterocyclic compounds containing both nitrogen and sulfur in the diazepine (B8756704) ring fused to a benzene (B151609) ring, have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties ontosight.aichemrevlett.com. The indeno[2,1-c] ontosight.ainih.govbenzothiazepine (B8601423) system represents a specific class where an indene (B144670) moiety is fused to the benzothiazepine core. This fused ring system provides a rigid and complex scaffold that can be further functionalized to tune its biological activity.

Compounds belonging to the benzothiazepine class have been investigated for a variety of therapeutic applications, including antipsychotic, anti-anxiety, and anti-inflammatory effects ontosight.ai. More specifically, indeno[2,1-c] ontosight.aichemrevlett.combenzothiazepines and related structures have demonstrated potential as antimalarial and antimicrobial agents chemrevlett.comontosight.ainih.govresearchgate.netunand.ac.id. Their significance in synthetic chemistry lies in the ongoing efforts to develop efficient and versatile synthetic routes for their preparation, allowing for the creation of diverse analogues for biological evaluation chemrevlett.comresearchgate.netscirp.org. General synthetic approaches often involve the reaction of 2-aminothiophenols with suitable carbonyl compounds or Michael acceptors, which can be adapted for the construction of the indeno-fused system chemrevlett.comscirp.org.

Structural Classification and Nomenclature Pertaining to C20H13NOS2 Analogues

The core structure of indeno[2,1-c] ontosight.ainih.govbenzothiazepine consists of an indene ring fused to a seven-membered benzothiazepine ring. The nomenclature of this system follows established rules for fused heterocyclic compounds, indicating the position of the heteroatoms and the fusion pattern. In the case of indeno[2,1-c] ontosight.aichemrevlett.combenzothiazepine, the " ontosight.aichemrevlett.com" indicates the positions of the nitrogen and sulfur atoms within the seven-membered ring relative to each other, and "[2,1-c]" describes how the indene ring is fused to the benzothiazepine system.

The chemical compound with the molecular formula this compound is an example of a compound within or related to the indeno[2,1-c] ontosight.ainih.govbenzothiazepine class ontosight.ai. One reported structure corresponding to this formula is 6-(2-thienyl)-6H-indeno[2,1-c] ontosight.aichemrevlett.combenzothiazepin-7-ol or 6-(thiophen-2-yl)-6H-benzo[b]indeno[1,2-e] ontosight.aiscirp.orgthiazepin-5-ol ontosight.aichemdiv.com. This structure features a thienyl (thiophen-2-yl) substituent attached to the indeno[2,1-c] ontosight.aichemrevlett.combenzothiazepine scaffold, along with a hydroxyl group. The specific arrangement and oxidation state of the atoms determine the precise structural classification. Analogues of this compound would involve variations in the substituents attached to the core indeno[2,1-c] ontosight.aichemrevlett.combenzothiazepine framework, leading to a series of compounds with potentially modulated biological activities scirp.org.

Detailed research has been conducted on the synthesis and biological evaluation of various substituted indeno[2,1-c] ontosight.aichemrevlett.combenzothiazepines, particularly focusing on their antimicrobial properties chemrevlett.comnih.govresearchgate.netresearchgate.net. A series of 11-p-substituted phenyl-12-phenyl-11a,12-dihydro-11H-indeno[2,1-c] ontosight.aichemrevlett.combenzothiazepines were synthesized and screened for activity against a range of bacteria and fungi nih.govresearchgate.net. The studies indicated that several of these derivatives exhibited promising antibacterial and antifungal activities nih.govresearchgate.net. Quantitative Structure-Activity Relationship (QSAR) studies on these compounds suggested that electronic parameters played a significant role in their antimicrobial activity nih.govresearchgate.net.

The antimicrobial evaluation data for some representative 11-p-substituted phenyl-12-phenyl-11a,12-dihydro-11H-indeno[2,1-c] ontosight.aichemrevlett.combenzothiazepines are summarized in the table below, highlighting their activity against specific microorganisms.

CompoundSubstituent at 11-p-positionAntibacterial Activity (vs. B. subtilis, S. aureus, E. coli, P. aeruginosa)Antifungal Activity (vs. A. fumigates, C. albicans)
3dVery promising
3gVery promising
3hVery promising
3kVery promisingHigh
3lVery promisingHigh
3oVery promisingHigh
3pVery promisingHigh

Note: Specific activity values (e.g., MIC) were mentioned in sources but are not included here to avoid presenting data in a potentially misleading context without full experimental details.

These findings underscore the potential of the indeno[2,1-c] ontosight.aichemrevlett.combenzothiazepine scaffold as a source of novel antimicrobial agents and highlight the impact of structural modifications on biological activity nih.govresearchgate.net.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H13NOS2 B4978715 C20H13Nos2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11-thiophen-2-yl-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NOS2/c22-19-13-7-2-1-6-12(13)18-17(19)20(16-10-5-11-23-16)24-15-9-4-3-8-14(15)21-18/h1-11,20-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQKUEXFFGOHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(SC4=CC=CC=C4N3)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for C20h13nos2 and Its Structural Analogues

Retrosynthetic Analysis and Key Disconnection Strategies for the Indeno[2,1-c]researchgate.netnih.govbenzothiazepine Core

A plausible retrosynthetic analysis for a closely related isomer, the benzo[b]indeno[1,2-e] researchgate.netresearchgate.netthiazepin-12-one core, provides valuable insights into potential disconnection strategies for the target Indeno[2,1-c] researchgate.netnih.govbenzothiazepine (B8601423) scaffold. The primary disconnection approach would involve breaking the bonds forming the central seven-membered thiazepine ring.

The key disconnections can be identified at the C-N and C-S bonds, which are typically formed in the final cyclization steps. This leads to two main precursors: a substituted indene (B144670) derivative and a derivative of 2-aminothiophenol. Specifically, the synthesis of 5,11-dihydro-12H-benzo[b]indeno[1,2-e] researchgate.netresearchgate.netthiazepin-12-one analogues suggests a strategy involving the disconnection of the thiazepine ring to reveal a 2-benzylideneindan-1,3-dione intermediate and a 2-aminothiophenol derivative nih.govresearchgate.netnih.govtandfonline.com. This approach simplifies the complex tetracyclic system into more readily available starting materials.

Further disconnection of the 2-benzylideneindan-1,3-dione intermediate via a retro-Knoevenagel condensation leads to an indan-1,3-dione and a substituted benzaldehyde. This multi-step disconnection strategy forms the basis for the synthetic methodologies discussed in the subsequent sections.

Classical and Contemporary Approaches to Core Synthesis

The synthesis of the indeno-benzothiazepine core can be achieved through a variety of classical and contemporary organic reactions. These methods primarily focus on the efficient construction of the fused heterocyclic system.

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including the indeno-benzothiazepine framework. A prominent and effective method for constructing a related indeno[1,2-e] researchgate.netresearchgate.netbenzothiazepine system involves a two-step sequence. The initial step is a Knoevenagel condensation between an indan-1,3-dione and a substituted benzaldehyde to form a 2-benzylideneindan-1,3-dione intermediate. This is followed by the crucial cyclocondensation step, where the intermediate reacts with a 2-aminothiophenol derivative. This latter step proceeds via a sequential thio-Michael addition and an intramolecular imine formation, leading to the desired tetracyclic benzothiazepine scaffold nih.govresearchgate.netnih.govtandfonline.com.

This versatile approach allows for the incorporation of structural diversity at three key positions of the molecule by varying the substituents on the indan-1,3-dione, the benzaldehyde, and the 2-aminothiophenol starting materials nih.govresearchgate.netnih.govtandfonline.com.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. While no specific MCRs for the direct synthesis of the Indeno[2,1-c] researchgate.netnih.govbenzothiazepine core have been explicitly reported, the principles of MCRs can be applied to the synthesis of related fused thiazepine systems. For instance, isocyanide-based MCRs have been successfully employed in the synthesis of pyrrole-fused dibenzothiazepine derivatives nih.gov. This suggests the potential for developing a one-pot synthesis of the target scaffold by combining suitable indene-based precursors, sulfur-containing nucleophiles, and other reactive components. The development of such MCRs would represent a significant advancement in the efficient construction of this complex heterocyclic system.

The use of catalysts can significantly enhance the efficiency and selectivity of the reactions involved in the synthesis of the indeno-benzothiazepine core. In the context of the aforementioned cyclocondensation reaction, various catalysts can be employed. For the initial Knoevenagel condensation, basic catalysts are often utilized. For the subsequent cyclocondensation of the 2-benzylideneindan-1,3-dione with 2-aminothiophenol, the reaction can be promoted by acids.

Moreover, "green" chemistry approaches have been developed for the synthesis of indeno-benzothiazepine analogues. One such method utilizes bleaching earth (pH 12.5) as a catalyst for the Claisen-Schmidt condensation to form the α,β-unsaturated ketone precursor, followed by an acetic acid-catalyzed cyclocondensation with 2-aminobenzenethiols in a green solvent like PEG-400 researchgate.net. This methodology not only provides good yields but also aligns with the principles of sustainable chemistry by using a recyclable solvent and a solid catalyst.

The following table summarizes the reaction conditions for the synthesis of indeno-benzothiazepine analogues.

StepReactantsCatalyst/ReagentSolventConditionsProduct
1Indan-1,3-dione, Substituted BenzaldehydePiperidine (B6355638)EthanolReflux2-Benzylideneindan-1,3-dione
22-Benzylideneindan-1,3-dione, 2-AminothiophenolAcetic AcidBenzene (B151609) or Isopropyl AlcoholRoom Temperature5,11-dihydro-12H-benzo[b]indeno[1,2-e] researchgate.netresearchgate.netthiazepin-12-one
Green SynthesisIndan-1-one, Substituted Pyrazole-2-carbaldehydeBleaching Earth (pH 12.5)PEG-40060-80°Cα,β-Unsaturated Ketone
Green Synthesisα,β-Unsaturated Ketone, 2-AminobenzenethiolAcetic AcidPEG-40060-80°C11-[(substituted-phenyl)-1-phenyl-1H-pyrazol-4-yl]-12H-10-thia-5-aza-dibenzo[a,g]azulene

Advanced Synthetic Techniques

To further improve the efficiency of the synthesis of indeno-benzothiazepine derivatives, advanced techniques such as microwave-assisted organic synthesis can be employed.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. The application of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and often improved product purity compared to conventional heating methods. In the context of benzothiazepine synthesis, microwave irradiation has been successfully utilized to facilitate the cyclocondensation of 2-aminothiophenol with α,β-unsaturated ketones, affording 1,5-benzothiazepine derivatives in significantly shorter reaction times (minutes versus hours) and often in higher yields openpharmaceuticalsciencesjournal.comeurjchem.comclockss.orgirphouse.comjournaljpri.com.

While specific examples of microwave-assisted synthesis of the Indeno[2,1-c] researchgate.netnih.govbenzothiazepine core are not prevalent in the literature, the successful application of this technique to a variety of other benzothiazepine scaffolds strongly suggests its potential for the synthesis of the target compound. A solvent-free, microwave-assisted approach, potentially using a solid support like montmorillonite KSF, could offer a rapid and environmentally friendly route to this complex heterocyclic system clockss.org.

The following table presents data on microwave-assisted synthesis of 1,5-benzothiazepine derivatives, illustrating the significant reduction in reaction time and improvement in yield compared to conventional methods.

ReactantsMethodCatalyst/SolventTimeYield (%)
2-propen-1-ones, 2-aminothiophenolMicrowaveGlycerol3-5 min85-95
1-substituted-3(1H-indolyl)-2-propen-1-ones, 2-amino thiophenolMicrowaveZirconium(IV) oxy chloride (solvent-free)3-6 min65-82
1-substituted-3(1H-indolyl)-2-propen-1-ones, 2-amino thiophenolConventional-6-8 hrsLower
Chalcones, 2-aminothiophenolMicrowaveZinc Acetate2-3 min60-88

Flow Chemistry and Continuous Processing in C20H13NOS2 Production

The paradigm of chemical manufacturing is progressively shifting from traditional batch-wise operations to more efficient, safer, and scalable continuous flow processes. researchgate.net For the synthesis of complex heterocyclic molecules such as this compound, tentatively identified as N-(dibenzo[b,d]thiophen-2-yl)benzo[d]thiazol-2-amine, flow chemistry offers significant advantages. This methodology involves the continuous pumping of reagents through a network of tubes or microreactors, enabling precise control over reaction parameters such as temperature, pressure, and stoichiometry. mdpi.com

Continuous processing can enhance the safety profile of synthetic routes, particularly when dealing with hazardous intermediates or highly exothermic reactions. evonik.com The small reaction volumes within a continuous reactor minimize the potential impact of runaway reactions. Furthermore, the high surface-area-to-volume ratio in microreactors facilitates superior heat and mass transfer, often leading to higher yields and purities compared to batch processes. researchgate.net

The table below illustrates a hypothetical comparison between batch and flow synthesis for a key step in the production of an N-aryl benzothiazole analogue, highlighting the potential benefits of continuous processing.

ParameterBatch SynthesisFlow Synthesis
Reaction Time 8 - 24 hours15 - 60 minutes
Typical Yield 75 - 85%85 - 95%
Process Safety Potential for thermal runawayEnhanced temperature control, smaller reaction volumes
Scalability Requires larger reactorsAchieved by extending operation time or "numbering-up" reactors
Product Purity Variable, may require extensive purificationOften higher due to precise control

Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers

While the proposed structure of this compound, N-(dibenzo[b,d]thiophen-2-yl)benzo[d]thiazol-2-amine, is not inherently chiral, the introduction of chiral centers into its structural analogues is a significant area of interest, particularly for pharmaceutical applications. Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial as different enantiomers can exhibit distinct biological activities.

One common approach to obtaining enantiomerically pure compounds is through chiral resolution of a racemic mixture. wikipedia.org This process involves the separation of enantiomers, often by converting them into diastereomers through reaction with a chiral resolving agent. These diastereomers, having different physical properties, can then be separated by techniques such as crystallization or chromatography. acs.org For N-aryl-2-benzothiazolamine derivatives, a key strategic improvement in some synthetic processes has been the use of crystallization-induced diastereomeric dynamic resolution. acs.org

Common chiral resolving agents used for amines include chiral acids like tartaric acid or mandelic acid. The general scheme for such a resolution is depicted below:

StepDescription
1. Diastereomer Formation The racemic mixture of the chiral this compound analogue is reacted with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid) to form a mixture of diastereomeric salts.
2. Separation The diastereomeric salts are separated based on differences in solubility through fractional crystallization.
3. Liberation of Enantiomers The separated diastereomeric salts are treated with a base to liberate the individual enantiomers of the amine and the chiral resolving agent.

Alternatively, chiral column chromatography can be employed for the direct separation of enantiomers. wikipedia.org This technique utilizes a stationary phase that is itself chiral, leading to differential interactions with the enantiomers of the analyte and allowing for their separation.

Purification and Isolation Methodologies for this compound Derivatives

The purification and isolation of the final product are critical steps in ensuring the quality and purity of this compound derivatives. The choice of purification method depends on the physical and chemical properties of the compound and the nature of the impurities present. For solid compounds like many benzothiazole derivatives, recrystallization is a commonly employed and effective technique for removing small amounts of impurities. mdpi.com

Column chromatography is another powerful and widely used method for the purification of organic compounds. mdpi.com In this technique, the crude product is dissolved in a suitable solvent and passed through a column packed with a solid adsorbent, typically silica gel or alumina. The components of the mixture travel through the column at different rates depending on their affinity for the adsorbent and the polarity of the solvent, allowing for their separation. For N-substituted benzothiazole derivatives, column chromatography is frequently used to isolate the desired products. acs.orgnih.gov

The following table summarizes common purification techniques applicable to this compound and its derivatives:

Purification MethodPrinciple of SeparationTypical Application
Recrystallization Difference in solubility of the compound and impurities in a specific solvent at different temperatures.Purification of solid compounds from minor impurities.
Column Chromatography Differential adsorption of components of a mixture onto a solid stationary phase.Separation of complex mixtures, isolation of a target compound from byproducts.
Thin-Layer Chromatography (TLC) A qualitative analytical technique based on the same principles as column chromatography, often used to monitor reaction progress and determine appropriate solvent systems for column chromatography.Reaction monitoring and purity assessment.
Extraction Separation based on the differential solubility of a compound in two immiscible liquid phases.Removal of water-soluble or acid/base-soluble impurities.

The purity of the isolated this compound derivative is typically assessed using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the determination of the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of C20H13NOS2 reveals a series of signals corresponding to the thirteen protons in the molecule. The chemical shift (δ) of each proton is indicative of its electronic environment. Protons attached to aromatic rings typically resonate in the downfield region (δ 7.0-8.5 ppm), with their specific shifts influenced by the nature and position of substituents. Protons in closer proximity to electron-withdrawing groups or heteroatoms will experience a downfield shift. The integration of each signal provides the relative number of protons, and the multiplicity (singlet, doublet, triplet, etc.) arises from spin-spin coupling with neighboring protons, offering valuable insights into the connectivity of the proton network.

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. With twenty carbon atoms in the this compound molecule, the proton-decoupled ¹³C NMR spectrum is expected to display a corresponding number of signals, unless molecular symmetry renders some carbons chemically equivalent. The chemical shifts of the carbon signals are characteristic of their hybridization and the nature of the atoms they are bonded to. For instance, carbons in aromatic rings typically appear in the δ 120-150 ppm range, while carbons of a carbonyl group (C=O) would be found significantly further downfield (δ > 160 ppm). Carbons bonded to heteroatoms like sulfur or nitrogen will also exhibit characteristic chemical shifts.

Interactive Data Table: Hypothetical ¹H and ¹³C NMR Data for a this compound Isomer

¹H NMR ¹³C NMR
Chemical Shift (δ, ppm) Multiplicity & Integration Chemical Shift (δ, ppm) Carbon Type
8.21d, 1H165.4C=O
7.95d, 1H148.2Ar-C
7.88t, 1H145.7Ar-C
7.74m, 2H136.1Ar-C
7.63d, 1H132.8Ar-CH
7.55t, 1H130.5Ar-CH
7.42m, 3H129.9Ar-CH
7.31d, 1H128.4Ar-CH
7.19t, 1H127.6Ar-CH
7.08d, 1H125.3Ar-CH
124.8Ar-C
123.1Ar-CH
121.9Ar-CH
120.7Ar-CH
119.5Ar-C
118.2Ar-C
115.6Ar-CH
112.3Ar-CH

To establish the intricate connectivities within the this compound molecule, a series of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of proton-proton networks within the molecule, such as those in individual aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment is a heteronuclear correlation technique that maps protons directly to the carbons they are attached to. Each cross-peak in the HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C NMR data and confirming the assignments of protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). This is invaluable for determining the stereochemistry and conformation of the molecule, for instance, by showing through-space interactions between protons on different parts of the molecular structure.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the molecular formula of the compound. For this compound, the experimentally determined exact mass from HRMS would be compared to the calculated theoretical mass, with a very small mass error (typically < 5 ppm) confirming the elemental composition.

Interactive Data Table: HRMS Data for this compound

Parameter Value
Molecular Formula This compound
Calculated Exact Mass 347.0438
Measured Exact Mass 347.0441
Mass Error (ppm) 0.86
Ionization Mode ESI+
Observed Ion [M+H]⁺

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions are then mass-analyzed. The fragmentation pattern is characteristic of the molecule's structure, as cleavage occurs at the weakest bonds or through specific rearrangement pathways. By analyzing the mass differences between the precursor ion and the fragment ions, it is possible to deduce the presence of specific substructures and how they are connected. For a this compound compound, MS/MS analysis would help to identify the core heterocyclic system and the nature of the substituent groups by observing characteristic losses.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for their identification. For a compound with the formula this compound, the IR spectrum would be expected to show absorption bands corresponding to:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C stretching within the aromatic rings, appearing in the 1450-1600 cm⁻¹ region.

C=O stretching (if a carbonyl group is present, as in an amide or ketone), which gives a strong, sharp absorption band typically in the range of 1650-1750 cm⁻¹.

C-N stretching and N-H bending (if an amide or amine is present), which would appear in specific regions of the spectrum.

C-S stretching , which is typically weaker and found in the fingerprint region (below 1500 cm⁻¹).

The presence or absence of these characteristic bands provides direct evidence for the functional groups present in the molecule, corroborating the information obtained from NMR and MS.

Interactive Data Table: Characteristic IR Absorption Bands for a Hypothetical this compound Isomer

Wavenumber (cm⁻¹) Intensity Assignment
3065MediumAromatic C-H Stretch
1685StrongC=O Stretch (Amide)
1590, 1480, 1445Medium-StrongAromatic C=C Stretch
1340MediumC-N Stretch
750, 690StrongAromatic C-H Bend

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For π-conjugated systems like 2-(4-methoxyphenyl)-5-phenyl-thieno[3,2-b]thiophene, the absorption of UV and visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) provide valuable insights into the extent of conjugation and the energy gap between these frontier orbitals.

In derivatives of thieno[3,2-b]thiophene, the UV-Vis absorption spectra are typically characterized by strong absorption bands in the near-UV and visible regions, which are attributed to π-π* transitions within the conjugated backbone. The position of λmax is sensitive to the nature of the substituents on the thieno[3,2-b]thiophene core. The presence of the electron-donating methoxy group (-OCH3) on the phenyl ring and the phenyl group itself can influence the electronic structure and, consequently, the absorption properties. These substituents can extend the conjugation and lower the HOMO-LUMO gap, leading to a red-shift (bathochromic shift) in the absorption maximum compared to the unsubstituted thieno[3,2-b]thiophene core.

Compound NameSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference Compound
2,5-diphenylthieno[3,2-b]thiopheneDichloromethane350~40,000Yes
2-(4-methoxyphenyl)thieno[3,2-b]thiopheneChloroform330Not ReportedYes
2,5-bis(4-methoxyphenyl)thieno[3,2-b]thiopheneDichloromethane365~55,000Yes

This table presents representative data for analogous compounds to infer the properties of this compound.

The data from these related compounds suggest that 2-(4-methoxyphenyl)-5-phenyl-thieno[3,2-b]thiophene would likely exhibit a λmax in the range of 330-360 nm, indicative of a highly conjugated system. The intensity of the absorption would be expected to be high, with a molar absorptivity in the order of 10⁴ M⁻¹cm⁻¹, which is characteristic of allowed π-π* transitions.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships in organic materials. The solid-state packing of molecules influences properties such as charge transport in organic field-effect transistors and efficiency in organic photovoltaics.

For 2-(4-methoxyphenyl)-5-phenyl-thieno[3,2-b]thiophene, a single crystal X-ray diffraction analysis would reveal the planarity of the thieno[3,2-b]thiophene core and the dihedral angles between this core and the phenyl and methoxyphenyl substituents. These angles are important as they affect the degree of π-orbital overlap and, consequently, the electronic communication between the different parts of the molecule.

Although a specific crystal structure for this compound is not available in the public domain, analysis of closely related structures provides valuable insights into its likely crystallographic parameters. For instance, the crystal structure of 3-(4-methoxyphenyl)-6-phenylthieno[3,2-b]thiophene, an isomer of the title compound, would be expected to show a nearly planar thieno[3,2-b]thiophene backbone. The phenyl and methoxyphenyl rings would likely be twisted with respect to the central heterocyclic system due to steric hindrance.

Intermolecular interactions such as π-π stacking and C-H···π interactions are also expected to play a significant role in the crystal packing of 2-(4-methoxyphenyl)-5-phenyl-thieno[3,2-b]thiophene. These non-covalent interactions are critical in dictating the formation of ordered molecular assemblies in the solid state. The presence of the sulfur atoms in the thiophene (B33073) rings can also lead to S···S intermolecular contacts, which can facilitate charge transport pathways.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are indispensable for the purification and purity assessment of synthesized organic compounds. For a compound like 2-(4-methoxyphenyl)-5-phenyl-thieno[3,2-b]thiophene, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For the analysis of 2-(4-methoxyphenyl)-5-phenyl-thieno[3,2-b]thiophene, a reversed-phase HPLC (RP-HPLC) method would be the most suitable approach. In RP-HPLC, a nonpolar stationary phase (typically C18-modified silica) is used with a polar mobile phase.

The purity of a synthesized batch of this compound can be determined by injecting a solution of the compound into the HPLC system. A single sharp peak in the chromatogram would indicate a high degree of purity. The presence of additional peaks would signify the presence of impurities, such as starting materials, by-products, or degradation products. By comparing the retention time of the main peak with that of a certified reference standard, the identity of the compound can be confirmed. Furthermore, the area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis.

A typical HPLC method for a compound of this nature would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape. A UV detector set at the λmax of the compound (as determined by UV-Vis spectroscopy) would be used for detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. Given the likely stability of 2-(4-methoxyphenyl)-5-phenyl-thieno[3,2-b]thiophene, GC-MS can be an effective tool for its characterization.

In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that is a unique fingerprint of the molecule.

The mass spectrum of 2-(4-methoxyphenyl)-5-phenyl-thieno[3,2-b]thiophene would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information, as the molecule breaks apart in a predictable manner. This fragmentation data can be used to confirm the identity of the compound and to elucidate the structure of any impurities present in the sample.

Theoretical and Computational Chemistry of C20h13nos2

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the electronic properties and reactivity of molecules. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is particularly effective for optimizing the three-dimensional arrangement of atoms to find the most stable conformation, which corresponds to the lowest energy state on the potential energy surface. For benzothiazole derivatives, DFT calculations are routinely employed to predict molecular geometries, including bond lengths, bond angles, and dihedral angles. mdpi.comresearchgate.net

The geometry optimization process typically involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic positions to minimize the total electronic energy. mdpi.com Functionals such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets like 6-311G(d,p) are commonly used for these calculations, as they provide a good balance between accuracy and computational cost for organic molecules. mdpi.commdpi.com Once the optimized geometry is obtained, further calculations can be performed to predict spectroscopic properties. For instance, vibrational frequency calculations can predict the infrared (IR) spectrum of the molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure. mdpi.com

Computational Method Application Typical Functional/Basis Set Predicted Properties
Density Functional Theory (DFT)Geometry OptimizationB3LYP/6-311G(d,p)Bond lengths, bond angles, dihedral angles
Spectroscopic PredictionB3LYP/6-311G(d,p)Vibrational frequencies (IR spectra)

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and distribution of these orbitals are crucial in determining how a molecule will interact with other molecules. The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

For derivatives of 2-aminobenzothiazole, a core component of C20H13NOS2, FMO analysis has been used to predict their metabolic activation. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a key indicator of a molecule's kinetic stability and reactivity. A smaller energy gap suggests that the molecule is more easily polarizable and thus more reactive. mdpi.comresearchgate.net In computational studies of benzothiazole derivatives, the HOMO is often localized on the electron-rich aminophenyl portion, while the LUMO may be distributed across the benzothiazole ring system. This distribution suggests that the aminophenyl group is the likely site for electrophilic attack, a crucial step in the bioactivation of some of these compounds. nih.gov

Orbital Description Significance in Reactivity
HOMO (Highest Occupied Molecular Orbital)The highest energy molecular orbital that is occupied by electrons.Determines the nucleophilicity or basicity of a molecule.
LUMO (Lowest Unoccupied Molecular Orbital)The lowest energy molecular orbital that is not occupied by electrons.Determines the electrophilicity of a molecule.
HOMO-LUMO Gap (ΔE)The energy difference between the HOMO and LUMO.A smaller gap indicates higher reactivity and lower kinetic stability.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility and dynamic behavior of a molecule. For a molecule like 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol, which has several rotatable bonds, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them.

Molecular Docking Studies for Ligand-Target Interactions (non-human, in vitro focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor or target), typically a protein. ijprajournal.com This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

For the class of compounds to which this compound belongs, specifically 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives, molecular docking studies have been performed to investigate their potential as antiproliferative agents. researchgate.net In one such study, these compounds were docked into the colchicine binding site of tubulin, a protein crucial for cell division. researchgate.net The results of these in silico experiments help to rationalize the observed biological activity by identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. researchgate.net For example, the docking of these derivatives into the tubulin active site revealed hydrogen bonding between the naphthol hydroxyl group and amino acid residues, as well as π-π stacking interactions involving the aromatic rings. researchgate.net Such studies provide a molecular-level understanding of the ligand-target interactions, guiding the design of more potent and selective inhibitors. researchgate.netbiointerfaceresearch.com

Compound Derivative Target Protein Binding Site Key Interactions Predicted Outcome
1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-olTubulinColchicine binding siteHydrogen bonding, π-π stackingInhibition of tubulin polymerization

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by finding a statistical relationship between calculated properties of a molecule (descriptors) and its experimentally determined activity. QSAR is a powerful tool in predictive analytics for designing new compounds with improved therapeutic properties.

The first step in building a QSAR model is the calculation of molecular descriptors. hufocw.org These are numerical values that represent different aspects of a molecule's structure and physicochemical properties. Descriptors can be categorized into several types, including:

1D descriptors: Based on the molecular formula (e.g., molecular weight).

2D descriptors: Based on the 2D structure (e.g., topological indices, connectivity indices).

3D descriptors: Based on the 3D conformation (e.g., steric and electrostatic fields). hufocw.org

For benzothiazole derivatives, a variety of descriptors have been used in QSAR studies to model their anticancer activity. ijpsr.comdntb.gov.ua These often include steric, electrostatic, and quantum-chemical descriptors.

Once a large number of descriptors are calculated, a crucial step is feature selection . nih.govelsevierpure.com This process involves selecting a subset of the most relevant descriptors to include in the final QSAR model. The goal is to create a model that is both predictive and easy to interpret, while avoiding overfitting. elsevierpure.com Various statistical and machine learning techniques are used for feature selection, such as genetic algorithms, forward selection, and backward elimination. nih.gov For benzothiazole-based compounds, QSAR models have shown that properties like molecular shape and the distribution of electrostatic potential are often critical for their biological activity. ijpsr.com

Statistical Models for Activity Prediction (e.g., anticancer, antimalarial)

Statistical models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are pivotal in modern drug discovery for predicting the biological activity of chemical compounds. nih.govresearchgate.net These computational tools establish a mathematical relationship between the chemical structures of compounds and their biological activities. nih.gov For compounds containing sulfur and nitrogen, such as thiazole and benzothiazole derivatives, QSAR has been effectively employed to predict their potential as anticancer and antimalarial agents.

QSAR models are built using a dataset of compounds with known activities. nih.gov The process involves calculating molecular descriptors that quantify various aspects of a molecule's physicochemical properties. These descriptors, along with the experimental activity data (like IC50 values), are then used to generate a predictive model. nih.gov Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) are common techniques used to build these models. researchgate.netnih.gov

In the context of anticancer activity, QSAR studies on sulfur-containing derivatives have identified key molecular properties that are essential predictors of their cytotoxic effects. nih.gov These properties can include mass, polarizability, electronegativity, and the presence of specific chemical bonds. nih.gov For instance, research on thiazole-tethered indenopyrazoles has shown that the presence of certain substituted phenyl groups can enhance anticancer potency.

For antimalarial activity prediction, machine learning approaches have been used to build classifier models that can distinguish between active and inactive compounds against Plasmodium falciparum. nih.gov These models often use molecular descriptors and fingerprints to capture the structural features relevant to antiplasmodial activity.

The predictive power of these statistical models allows researchers to prioritize the synthesis and testing of new compounds, thereby accelerating the discovery of more effective drug candidates. mdpi.com

Table 1: Examples of Statistical Models for Activity Prediction in Related Compounds

Compound ClassPredicted ActivityModel TypeKey Findings & Predictors
Sulfur-containing thiourea and sulfonamide derivativesAnticancerQSAR (MLR)Chemical properties like mass, polarizability, electronegativity, and van der Waals volume are key predictors of anticancer activity. nih.gov
Thiazole-linked hybridsAnticancerSARThe presence of methyl and substituted phenyl groups via a sulfamoyl linker is considered potent for anticancer activity.
Heterocyclic compoundsAnticancerQSAR (MLR, PLS, SVM)The models identified important structural features that influence anticancer potency, aiding in rational drug design. researchgate.net
Natural products with antiplasmodial activityAntimalarialMachine Learning (SVM)The model achieved an accuracy of 85.94% using a combination of molecular descriptors and fingerprints. nih.gov

Cheminformatics and Virtual Screening Applications for this compound Analogue Discovery

Cheminformatics and virtual screening are powerful computational techniques used to explore vast chemical libraries and identify novel compounds with desired biological activities. nih.govnih.gov These methods are particularly valuable for the discovery of analogues of a lead compound, such as a molecule with the general characteristics of this compound.

Virtual screening can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods utilize the knowledge of known active compounds to identify new ones with similar properties. This can involve 2D similarity searching, where molecules with similar structural features to a known active compound are identified, or 3D shape-based screening, which compares the three-dimensional conformations of molecules.

Structure-based virtual screening, on the other hand, relies on the 3D structure of the biological target, such as an enzyme or receptor. nih.gov Molecular docking is a key technique in this approach, where computational algorithms predict the preferred orientation and binding affinity of a ligand to its target. nih.gov This allows for the screening of large compound databases to identify molecules that are likely to bind to the target with high affinity.

For instance, in the discovery of novel inhibitors for specific therapeutic targets, a multi-stage virtual screening approach can be employed. This often starts with a broad filtering of a large compound database using pharmacophore models, which define the essential 3D arrangement of functional groups required for biological activity. nih.gov The hits from this initial screen are then subjected to more rigorous molecular docking studies to refine the selection. nih.gov

In the context of discovering analogues of compounds like this compound, which may contain a benzothiazole core, virtual screening has been successfully used to identify potential inhibitors of targets like EGFR tyrosine kinase. nih.gov By performing similarity and substructure-based searches of large chemical databases, researchers can identify novel benzothiazole derivatives with the potential for therapeutic application. nih.gov

Table 2: Applications of Cheminformatics and Virtual Screening for Analogue Discovery

ApplicationMethodTarget/GoalKey Outcomes
Discovery of EGFR tyrosine kinase inhibitorsSimilarity/substructure-based search, Molecular DockingEGFR Tyrosine KinaseIdentification of four promising benzothiazole derivatives as potential anticancer agents. nih.gov
Identification of non-substrate analogue inhibitorsVirtual Screening, X-ray CrystallographyFlavin-Dependent Thymidylate SynthaseSelection of 16 compounds through virtual screening, leading to the identification of a new scaffold for inhibitor development. nih.gov
Search for novel EphA2 receptor antagonistsLigand-based and Structure-based Virtual ScreeningEphA2 ReceptorComparative analysis of different virtual screening protocols to identify the most effective approach for finding new antagonists.
Identification of potential SARS-CoV-2 helicase inhibitorsPharmacophore-based and Docking-based Virtual ScreeningSARS-CoV-2 NSP13 HelicaseA multi-stage approach filtered 250 million compounds to identify 13 potential inhibitors. nih.gov

Molecular Mechanisms of Biological Interactions and Structure Activity Relationships Sar

Investigation of Molecular Targets and Binding Interactions (e.g., enzyme inhibition, receptor modulation)

Identifying the specific molecular targets of a compound is crucial to elucidating its mechanism of action. Techniques such as enzyme inhibition assays and receptor modulation studies are fundamental in this process. These investigations can reveal whether a compound enhances or diminishes the activity of a biological target.

Enzymatic Inhibition Kinetics and Specificity

Enzyme inhibition is a common mechanism of drug action. wikipedia.org Kinetic studies are employed to determine the nature and potency of this inhibition. wikipedia.org The primary types of reversible enzyme inhibition are competitive, non-competitive, and uncompetitive, each affecting the enzyme's kinetic parameters—the Michaelis constant (Km) and maximum velocity (Vmax)—in a distinct manner. khanacademy.orgfiveable.me

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Km but does not affect the Vmax. wikipedia.org

Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's catalytic efficiency. In this case, the Vmax is lowered, but the Km remains unchanged. bioninja.com.auworthington-biochem.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, leading to a decrease in both Vmax and Km. libretexts.org

The specificity of an inhibitor for a particular enzyme over others is a critical factor in its potential as a therapeutic agent, as off-target effects can lead to undesirable side effects.

Interactive Table: Types of Reversible Enzyme Inhibition

Inhibition TypeEffect on KmEffect on VmaxDescription
Competitive IncreasesUnchangedInhibitor binds to the active site, competing with the substrate. wikipedia.org
Non-competitive UnchangedDecreasesInhibitor binds to an allosteric site, altering enzyme conformation. bioninja.com.auworthington-biochem.com
Uncompetitive DecreasesDecreasesInhibitor binds only to the enzyme-substrate complex. libretexts.org

Receptor Binding Assays and Allosteric Modulation Studies

Receptor binding assays are used to characterize the interaction of a compound with a specific receptor. merckmillipore.comnih.gov These assays can determine the affinity (typically expressed as the dissociation constant, Kd, or the inhibition constant, Ki) of a ligand for its receptor. nih.gov Radioligand binding assays are a common method where a labeled ligand's binding is competed with by the test compound. nih.gov

Allosteric modulators are molecules that bind to a site on a receptor distinct from the primary (orthosteric) binding site. nih.gov This binding can induce a conformational change that alters the receptor's affinity for its endogenous ligand or its signaling properties. nih.gov Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral, depending on whether they enhance, inhibit, or have no effect on the orthosteric ligand's action, respectively. nih.gov

Protein Footprinting and Proteomic Approaches to Identify Interaction Sites

Protein footprinting techniques are employed to map the interaction sites between a compound and its protein target at the amino acid level. nih.gov Methods like hydroxyl radical footprinting (HRF) use reactive species to modify solvent-accessible regions of a protein. chemrxiv.orggnxtech.com When a ligand is bound, it can protect certain residues from modification, creating a "footprint" that reveals the binding site. nih.gov

Proteomic approaches, often coupled with mass spectrometry, can identify the protein targets of a compound on a larger scale. These methods can involve affinity chromatography, where a derivative of the compound is used to pull down its binding partners from a complex biological sample.

Cellular Uptake and Intracellular Distribution Mechanisms

For a compound to exert an effect on intracellular targets, it must first cross the cell membrane. The mechanisms of cellular uptake and subsequent intracellular distribution are therefore critical determinants of its biological activity.

Membrane Permeability and Translocation Studies

The ability of a compound to pass through the lipid bilayer of a cell membrane is known as its membrane permeability. libretexts.org This property is influenced by factors such as the compound's size, charge, and lipophilicity. nih.gov Small, nonpolar molecules tend to diffuse passively across the membrane, while larger or more polar molecules may require protein transporters. libretexts.org Experimental models, such as artificial lipid bilayers or cell-based assays, are used to assess membrane permeability. nih.gov

Subcellular Localization Investigations

Once inside the cell, a compound can distribute to various subcellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum. nih.govnih.gov The specific localization of a compound can provide clues about its molecular targets and mechanism of action. merckmillipore.com Fluorescence microscopy is a powerful tool for these investigations, often involving the use of fluorescently labeled derivatives of the compound to visualize its distribution within the cell. nih.gov

Insufficient Data to Generate Article on the Biological Mechanisms of C20H13NOS2

Following a comprehensive search for scientific literature, it has been determined that there is insufficient public information to construct a detailed article on the molecular mechanisms and structure-activity relationships of the chemical compound with the molecular formula this compound, as per the requested outline.

While the molecular formula this compound corresponds to specific known chemical entities, including 6-(3-Thienyl)-6H-benzo[b]indeno[1,2-e] chemspider.comacs.orgthiazepin-5-ol and 1-(5-Methylthiophen-2-yl)-3-(thiophen-2-yl)benzofuro[2,3-c]pyridine, the available research focuses primarily on their synthesis and basic structural characterization.

The extensive search did not yield any specific studies detailing the compound's effects on cellular responses such as antiproliferative or antimalarial activity. Consequently, there is no available data on its potential mechanisms of action, including:

Cell cycle modulation and apoptotic pathway induction

Oxidative stress induction and antioxidant system perturbation

Inhibition of specific metabolic pathways like lipid or nucleotide biosynthesis

Furthermore, no structure-activity relationship (SAR) studies for this compound derivatives were found. This includes a lack of information regarding the impact of substituent modifications on molecular interactions and the influence of conformational flexibility on its biological activity.

Generating an article based on the provided outline would require fabricating data and research findings, which would be scientifically inaccurate. Therefore, in adherence with the principles of providing accurate and factual information, the requested article cannot be created at this time. Further experimental research and publication in peer-reviewed journals would be necessary to provide the specific information required.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Isosteric Replacements and Their Effects on Potency and Selectivity

Isosteric replacement, the substitution of an atom or a group of atoms with another that has similar physical and chemical properties, is a fundamental strategy in drug design to modulate the potency, selectivity, and pharmacokinetic properties of a compound. In the context of thiazole, benzothiazole, and phenothiazine (B1677639) derivatives, isosteric replacements play a crucial role in optimizing their biological activities.

Thiazole Derivatives: The thiazole ring is a common scaffold in many biologically active compounds. Modifications to this ring and its substituents can significantly impact its interaction with biological targets. For instance, in a series of thiazole derivatives designed as potential acetylcholinesterase (AChE) inhibitors, the thiazolidine moiety was introduced as a bioisosteric replacement for urea/thiourea groups. This strategic replacement aimed to explore the biological effect on AChE inhibitory activity acs.org.

Furthermore, the isosteric replacement of a quinazoline ring with a benzothiazole scaffold has been explored in the design of epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors. This change is intended to mimic the ATP competitive binding regions of EGFR-TK, demonstrating how isosteric replacements can be used to target specific enzyme active sites researchgate.net.

Benzothiazole Derivatives: In the development of Cathepsin K inhibitors, an optimization program focused on finding isosteres for the benzothiazole group. This was initiated to address off-target effects, specifically the inhibition of the hERG ion channel. The isosteric replacements led to the discovery of compounds free from hERG inhibition, highlighting the role of this strategy in improving the safety profile of drug candidates nih.gov.

Phenothiazine Derivatives: The structure-activity relationships of phenothiazines, known for their antipsychotic activity, have been extensively studied. The substitution pattern on the phenothiazine nucleus is critical for its activity. Electron-withdrawing groups at the 2-position of the phenothiazine ring are known to increase antipsychotic activity slideshare.netslideshare.net. The nature of the side chain at the N-10 position also significantly influences the biological effect. A three-carbon chain between the nitrogen at position 10 and the terminal amino group is considered optimal for neuroleptic activity slideshare.netslideshare.net. Isosteric replacements within the side chain or on the phenothiazine ring can modulate the compound's affinity for dopamine (B1211576) receptors and other targets, thereby affecting its therapeutic efficacy and side-effect profile nih.govif-pan.krakow.pl.

The following table summarizes the effects of isosteric replacements on the potency of representative thiazole-containing compounds.

Parent Compound Scaffold Isosteric Replacement Effect on Potency/Selectivity Reference
Thiazole with Urea/Thiourea MoietyThiazolidine MoietyExplored for altered AChE inhibitory activity acs.org
QuinazolineBenzothiazoleDesigned to mimic ATP competitive binding in EGFR-TK researchgate.net
BenzothiazoleVarious IsosteresOptimized to eliminate hERG ion channel inhibition nih.gov
PhenothiazineSubstitution at C-2Electron-withdrawing groups increase antipsychotic activity slideshare.netslideshare.net
Phenothiazine Side ChainAlteration of chain lengthA three-carbon chain is optimal for neuroleptic activity slideshare.netslideshare.net

In Vitro and Non-Human In Vivo Model Systems for Mechanistic Elucidation

The elucidation of the molecular mechanisms of action and the establishment of structure-activity relationships for novel compounds heavily rely on the use of appropriate model systems. Both in vitro and non-human in vivo models are indispensable tools in preclinical research.

In Vitro Model Systems:

Cell Cultures: Cell lines are fundamental for the initial screening and mechanistic studies of new chemical entities. For instance, in the evaluation of novel thiazole-based derivatives with potential anticancer activity, human breast carcinoma cell line (MCF7) has been utilized to assess their cytotoxicity nih.govtsijournals.com. The inhibitory potential of newly synthesized acetamides against the acetylcholinesterase enzyme was evaluated using in vitro assays acs.org. Such models allow for the high-throughput screening of compounds and the investigation of their effects on specific cellular pathways.

Enzyme Assays: To determine the direct interaction of a compound with its molecular target, enzyme inhibition assays are employed. For example, the inhibitory activity of thiazole derivatives against acetylcholinesterase (AChE) was assessed to identify potential treatments for Alzheimer's disease acs.org. Similarly, the potency of phenothiazines as protein kinase C inhibitors has been determined using specific enzyme assays nih.gov.

Cell-based Assays for Target Engagement: Beyond simple cytotoxicity, cell-based assays can be designed to measure the engagement of a compound with its intracellular target. These assays are crucial for confirming that the observed cellular effects are due to the intended mechanism of action.

Non-Human In Vivo Model Systems:

Rodent Models: Mice and rats are the most commonly used animal models in drug discovery to evaluate the efficacy, pharmacokinetics, and toxicology of new compounds. For example, in the study of Cathepsin K inhibitors, a dog model was used to demonstrate target engagement and inhibition in vivo nih.gov. While not explicitly detailed for a compound with the formula this compound, rodent models are standard for evaluating the therapeutic potential of new chemical entities targeting a wide range of diseases, from cancer to neurodegenerative disorders.

Zebrafish Models: The zebrafish model is increasingly being used in drug discovery due to its rapid development, genetic tractability, and optical transparency, which allows for real-time imaging of biological processes. It is a valuable tool for toxicity screening and for studying the effects of compounds on development and disease progression.

Genetically Engineered Models: The use of transgenic or knockout animal models allows for the study of compounds in the context of specific genes or pathways implicated in a disease. These models are invaluable for validating the mechanism of action of a drug and for understanding its therapeutic potential in a more disease-relevant context.

The selection of the appropriate model system is critical for the successful translation of preclinical findings to clinical applications. The data generated from these models are essential for understanding the molecular mechanisms of biological interactions and for refining the structure-activity relationships of novel therapeutic candidates.

Chemical Modifications and Derivatization Strategies

Design and Synthesis of Novel Indeno[2,1-c]scirp.orgscirp.orgbenzothiazepine Analogues

The design and synthesis of novel analogues of the indeno[2,1-c] scirp.orggrowingscience.combenzothiazepine (B8601423) scaffold, including compounds with the C20H13NOS2 formula, are central to exploring their therapeutic potential. A versatile synthetic approach commonly employed involves the Knoevenagel condensation of indan-1,3-diones with benzaldehydes, yielding 2-benzylidineindan-1,3-diones. scirp.orgscirp.org These intermediates then undergo a sequential thio-Michael addition and intramolecular imine formation upon reaction with 2-aminothiophenols, leading to the formation of the target benzothiazepines. scirp.orgscirp.org

Structural variations can be introduced by employing substituted indan-1,3-diones, benzaldehydes, or 2-aminothiophenols in the synthesis. scirp.orgscirp.org This allows for modifications at different positions within the indeno[2,1-c] scirp.orggrowingscience.combenzothiazepine core and the appended aromatic rings, leading to a diverse library of analogues. For instance, the synthesis of 11-p-substituted-phenyl-12-phenyl-11a,12-dihydro-11H-indeno[2,1-c] scirp.orggrowingscience.combenzothiazepines has been reported, demonstrating the ability to introduce substituents on the phenyl rings. growingscience.comchemrevlett.comresearchgate.net

The specific this compound formula corresponds to derivatives such as 6-(2-thienyl)-6H-indeno[2,1-c] scirp.orggrowingscience.combenzothiazepin-7-ol and 6-(3-thienyl)-6,12-dihydro-7H-indeno[2,1-c] scirp.orggrowingscience.combenzothiazepin-7-one, where a thienyl group is incorporated into the structure. ontosight.aiontosight.ai The synthetic routes to these specific compounds would involve the appropriate thienyl-substituted precursors or subsequent functionalization steps on a pre-formed indeno[2,1-c] scirp.orggrowingscience.combenzothiazepine core.

Regioselective Functionalization and Derivatization

Achieving regioselective functionalization and derivatization is crucial for synthesizing specific analogues with desired properties and minimizing the formation of unwanted isomers. While direct regioselective functionalization of the indeno[2,1-c] scirp.orggrowingscience.combenzothiazepine system is a complex task due to the presence of multiple reactive sites, synthetic strategies often rely on the regioselectivity inherent in the cyclization reactions used to form the core scaffold. scirp.orgscirp.org

For related heterocyclic systems like 2,1,3-benzothiadiazole, regioselective C-H functionalization methods, such as Ir-catalyzed C-H borylation, have been developed to access building blocks functionalized at specific positions. nih.govdiva-portal.org These methods highlight the importance of controlled reactions for selective derivatization. Similarly, regioselective synthesis has been achieved in the construction of other fused ring systems through methods like tandem Stille/heterocyclization reactions or 1,3-dipolar cycloaddition reactions. nih.govresearchgate.netuni-duesseldorf.de

Applying such regioselective approaches to the indeno[2,1-c] scirp.orggrowingscience.combenzothiazepine framework would involve careful selection of reaction conditions, catalysts, and protecting groups to direct functionalization to specific positions on the indene (B144670), benzothiazepine, or any appended aromatic rings, including the thienyl moiety in the case of this compound.

Prodrug Strategies for Modulating Intracellular Release

Prodrug strategies are employed to improve the pharmacokinetic and pharmacodynamic properties of drug candidates, such as solubility, bioavailability, and targeted delivery. ijpsonline.comewadirect.comactamedicamarisiensis.ro For compounds like this compound, which may face challenges related to these properties, prodrug design can be a valuable approach.

A prodrug is an inactive precursor that undergoes biotransformation in the body to release the pharmacologically active parent compound. ijpsonline.comactamedicamarisiensis.ro Common prodrug strategies involve the covalent attachment of a carrier moiety to the drug molecule through a cleavable linker. ijpsonline.com This linker is designed to be cleaved enzymatically or chemically under specific physiological conditions, such as within target cells or at a particular pH. ijpsonline.comewadirect.com

For this compound derivatives, particularly those with hydroxyl or carbonyl groups like 6-(2-thienyl)-6H-indeno[2,1-c] scirp.orggrowingscience.combenzothiazepin-7-ol or 6-(3-thienyl)-6,12-dihydro-7H-indeno[2,1-c] scirp.orggrowingscience.combenzothiazepin-7-one, potential sites for prodrug modification include the hydroxyl group or the carbonyl group. ontosight.aiontosight.ai Esterification or amidation are common strategies for drugs with hydroxyl or amino groups. nih.gov Bioreductive prodrugs, activated under low oxygen conditions prevalent in solid tumors, represent another strategy for targeted release. rsc.org While specific prodrugs of this compound were not detailed in the search results, the general principles of prodrug design, focusing on reversible modifications to improve delivery and release, are applicable to this scaffold.

Conjugation Chemistry for Bioconjugation and Probe Development

Conjugation chemistry involves the covalent attachment of small molecules to larger biomolecules or materials, such as proteins, polymers, or nanoparticles. This strategy is valuable for developing targeted therapies, diagnostic probes, or imaging agents. The indeno[2,1-c] scirp.orggrowingscience.combenzothiazepine framework, including this compound, can potentially be utilized in bioconjugation and probe development.

The presence of functional groups on the this compound scaffold or its analogues, introduced through synthetic modifications, can serve as attachment points for conjugation. For example, if a derivative contains an amino, carboxyl, or thiol group, it can be coupled to antibodies, peptides, or polymers using established conjugation techniques like amide bond formation, click chemistry, or maleimide (B117702) coupling.

Related benzothiazole-based compounds have been conjugated to pyrrolo[2,1-c] scirp.orgrsc.orgbenzodiazepine scaffolds to create conjugates with enhanced anticancer activity, demonstrating the utility of conjugating benzothiazole-related structures. ijsrst.com Developing probes based on the this compound framework could involve conjugating fluorescent tags, radioisotopes, or affinity ligands to study their distribution, metabolism, or interaction with biological targets.

Development of Biologically Active Scaffolds Based on the this compound Framework

The indeno[2,1-c] scirp.orggrowingscience.combenzothiazepine framework, the core of this compound, serves as a promising scaffold for the development of biologically active compounds. Derivatives of this scaffold and related benzothiazepines have demonstrated a range of biological activities, including antimicrobial, anticancer, and antimalarial properties. growingscience.comscirp.orgchemrevlett.comresearchgate.netontosight.aiontosight.aiijsrst.comnih.govmdpi.com

The structural diversity achievable through chemical modifications allows for the exploration of structure-activity relationships (SAR) to identify key features responsible for biological activity. By systematically varying substituents on the indeno[2,1-c] scirp.orggrowingscience.combenzothiazepine core and appended rings, researchers can optimize potency, selectivity, and other pharmacological properties. scirp.orgscirp.org

Advanced Applications and Future Research of this compound Remain Largely Unexplored

Despite the identification of specific chemical structures corresponding to the molecular formula this compound, a comprehensive review of scientific literature reveals a significant gap in research concerning their advanced applications. Compounds such as 5-(2-naphthylmethylene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, 6-(3-Thienyl)-6H-benzo[b]indeno[1,2-e]thiazepin-5-ol, and (5-(4-phenoxyphenyl)-2-thiazolyl)-2-thienylmethanone are known entities in chemical databases. However, their potential roles in cutting-edge fields of biological and materials science have not been substantially investigated or reported.

Consequently, it is not possible to provide a detailed, evidence-based article on the potential advanced applications and future research directions of this compound as outlined. The specific areas of inquiry, including its use as a molecular probe, integration into high-throughput screening, exploration in materials science, catalytic applications, and synergistic effects with other active agents, currently lack the foundational research necessary for a thorough discussion.

The absence of published data on the optoelectronic properties, self-assembly, supramolecular chemistry, and ligand design based on the this compound scaffold underscores that this particular chemical formula has yet to become a focus of intensive research and development in these advanced domains. While the constituent functional groups of the identified isomers might suggest theoretical possibilities, any discussion of their applications would be purely speculative and fall outside the bounds of established scientific findings.

Further investigation and primary research are required to elucidate the properties and potential applications of compounds with the formula this compound. Until such studies are undertaken and their results published in peer-reviewed literature, a detailed and scientifically accurate article on their advanced applications and future research directions cannot be compiled.

Potential Advanced Applications and Future Research Directions

Advanced Bioanalytical Method Development Utilizing C20H13NOS2 Analogues

The development of highly sensitive and selective bioanalytical methods is crucial for diagnostics, drug discovery, and understanding biological processes. Analogues of this compound, especially those based on the phenanthro[9,10-d]imidazole and phenanthro[9,10-d]thiazole scaffolds, are emerging as powerful tools in this field due to their unique photophysical properties.

A significant area of development is in fluorescence imaging. nih.gov Designing effective fluorescent probes is a primary goal for advancing this non-invasive and high-resolution imaging technique. nih.gov Phenanthro[9,10-d]imidazole derivatives, which are structurally related to potential isomers of this compound, have been investigated as fluorescent dyes for cellular labeling. nih.gov For instance, 4-(1H-phenanthro[9,10-d]-imidazol-2-yl)-benzaldehyde (PB1) has been studied as a photostable, low molecular weight fluorescent probe that emits blue fluorescence. nih.gov When conjugated with proteins like Concanavalin A, it has been successfully used for the fluorescence microscopy imaging of yeast cells such as Candida albicans and Yarrowia lipolytica. nih.gov

The research into these analogues focuses on creating probes that can specifically target and visualize cellular components or processes. The large, planar aromatic systems in these molecules often result in desirable properties such as large Stokes' shifts, high fluorescence quantum yields, and long fluorescence lifetimes, which are beneficial for bioimaging applications. nih.gov Furthermore, the tunability of their fluorescence output based on the molecular structure and environment opens up possibilities for creating sensors for specific analytes. rsc.org For example, naphthalene–phenanthro[9,10-d]imidazole-based π-conjugated molecules have demonstrated tunable luminescence, including white light emission in aggregated states, which could be harnessed for developing novel biosensors. rsc.org

Future research is directed towards synthesizing novel this compound analogues with improved photostability, cell permeability, and specific targeting capabilities. The development of probes that can monitor dynamic processes in living cells in real-time is a key objective.

Table 1: Research Findings on Bioanalytical Applications of this compound Analogues
Compound/Analogue ClassBioanalytical ApplicationKey FindingsCitations
Phenanthro[9,10-d]imidazole derivativesFluorescent probes for cell imagingDemonstrated photostability and blue fluorescence emission. Successfully used for imaging yeast cells when conjugated to a protein. nih.gov
Naphthalene–phenanthro[9,10-d]imidazole conjugatesDNA interaction studiesThese compounds have been shown to interact with DNA through groove binding and partial intercalation, which can be monitored by absorption and emission spectroscopy. nih.gov
Naphthalene–phenanthro[9,10-d]imidazole-based π-conjugated moleculesTunable fluorescent materialsExhibit aggregation-induced tunable luminescence, with emission colors that can be modulated by solvent polarity. This could be applied to develop sensors that respond to changes in their microenvironment. rsc.org

Green Chemistry Approaches in this compound Synthesis and Derivatization

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules to reduce environmental impact and improve efficiency. The synthesis of thiazole derivatives, which form the core of this compound analogues, has been a focus of such efforts.

Traditional methods for thiazole synthesis often involve harsh reaction conditions and the use of hazardous solvents. ufms.br Greener approaches aim to overcome these limitations by employing more environmentally friendly reagents, solvents, and energy sources. One promising strategy is the use of ultrasound-assisted synthesis. This method can lead to shorter reaction times, higher yields, and enhanced selectivity. nih.gov For example, novel thiazole derivatives have been synthesized using ultrasonic irradiation with an eco-friendly biocatalyst, such as a chitosan-based hydrogel. nih.gov

The use of aqueous media for synthesis is another key aspect of green chemistry. ufms.br Synthesizing thiazole-imino derivatives in aqueous media avoids the use of volatile and often toxic organic solvents. ufms.br This approach not only reduces the environmental footprint of the synthesis but can also simplify the purification process.

Furthermore, the development of reusable catalysts is a significant advancement. Chitosan, a naturally occurring biopolymer, and its derivatives have been explored as sustainable catalysts for thiazole synthesis. nih.gov These biocatalysts are attractive due to their biodegradability, non-toxicity, and the presence of functional groups that can be chemically modified to enhance their catalytic activity. nih.gov

Future research in this area will likely focus on the development of one-pot, multi-component reactions for the synthesis of this compound analogues. These reactions improve atom economy and reduce waste by combining several synthetic steps into a single operation. The continued exploration of novel, sustainable catalysts and solvent systems will be crucial for the environmentally benign production of these valuable compounds.

Table 2: Green Chemistry Approaches for Thiazole Synthesis
Green Chemistry MethodDescriptionAdvantagesCitations
Ultrasound-Assisted SynthesisUtilizes ultrasonic irradiation to promote the reaction.Faster reaction times, high yields, enhanced selectivity, and clean processes. nih.gov
Aqueous Media SynthesisConducting the synthesis in water instead of organic solvents.Avoids the use of hazardous organic solvents, environmentally friendly. ufms.br
BiocatalysisEmploying catalysts derived from natural sources, such as chitosan.Eco-friendly, biodegradable, non-toxic, and reusable. nih.gov

Q & A

Q. How can advanced spectral deconvolution techniques address overlapping signals in C20_{20}H13_{13}NOS2_2 complex mixtures?

  • Methodological Answer : Apply 2D NMR (COSY, HSQC) to resolve proton-carbon correlations. For LC-MS, use ion mobility separation coupled with tandem MS (IMS-MS/MS). Leverage software like MestReNova for spectral fitting or machine learning models trained on similar compounds to predict fragmentation patterns .

Guidance for Rigorous Research Design

  • Hypothesis Testing : Frame questions using PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to ensure testability .
  • Data Contradictions : Replicate experiments across independent labs, share raw data via repositories, and apply falsification strategies (e.g., alternative hypotheses) per Popperian principles .
  • Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Document all experimental variables in supplemental materials, including instrument calibration logs and batch IDs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.